molecular formula C24H30O8 B2565825 peperomin C CAS No. 129341-10-2

peperomin C

Cat. No.: B2565825
CAS No.: 129341-10-2
M. Wt: 446.496
InChI Key: ZJYVHQGPYKVXQL-UHFFFAOYSA-N
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Description

Peperomin C is a naturally occurring secolignan compound found in plants of the genus Peperomia. Secolignans are a class of lignans, which are phenolic compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peperomin C can be synthesized through various chemical routes. One common method involves the extraction of the compound from the plant Peperomia blanda using dichloromethane as a solvent . The extracted compound is then purified using techniques such as liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) analysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Peperomia species. The plant material is dried, ground into powder, and subjected to solvent extraction. The crude extract is then purified to isolate this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Peperomin C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Peperomin C serves as a valuable compound for studying secolignan chemistry and developing new synthetic methodologies.

    Biology: It has shown significant biological activities, including antimicrobial and antioxidant properties.

    Medicine: this compound is being investigated for its anticancer properties.

    Industry: The compound’s antimicrobial properties make it a potential candidate for use in the development of new antimicrobial agents.

Mechanism of Action

Peperomin C exerts its effects through various molecular targets and pathways. It has been shown to interact with DNA methyltransferase 1 (DNMT1), leading to the demethylation and reactivation of tumor suppressor genes . This interaction promotes apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy.

Comparison with Similar Compounds

Peperomin C is part of a family of secolignans, which includes compounds like peperomin E and peperomin B. Compared to its analogs, this compound exhibits unique biological activities and higher potency in certain applications . Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential for therapeutic applications in cancer treatment.

Properties

IUPAC Name

4-[bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-13-16(12-32-24(13)25)21(14-8-17(26-2)22(30-6)18(9-14)27-3)15-10-19(28-4)23(31-7)20(11-15)29-5/h8-11,13,16,21H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYVHQGPYKVXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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